N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound with significant relevance in both synthetic organic chemistry and pharmaceutical applications. It is classified under sulfonamides, which are known for their diverse biological activities, including antibacterial and antifungal properties. The compound's unique trifluoromethanesulfonamide group enhances its reactivity and potential therapeutic applications.
The compound can be synthesized through various chemical processes, and its derivatives are often studied for their biological interactions. Its structural characteristics make it a valuable intermediate in the synthesis of more complex molecules.
The synthesis of N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps:
The industrial production may utilize batch reactors with automated systems for precise control over reaction parameters, ensuring high purity and yield of the final product.
N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide features a chlorinated phenyl ring attached to a trifluoromethanesulfonamide group.
The molecular structure contributes to its reactivity and biological activity.
N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical transformations:
Common reagents for these reactions include:
The choice of reagents and conditions significantly influences the outcome of these reactions.
The mechanism of action for N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific biological targets:
The trifluoromethanesulfonamide group enhances binding affinity to molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.
Research indicates that compounds with similar structures exhibit diverse pharmacological activities, making this compound a candidate for further exploration in drug development.
Relevant data from studies indicate that modifications to the molecular structure can significantly alter its physical and chemical properties.
N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide has several scientific applications:
Research into this compound continues to explore its potential uses in pharmaceuticals and other industrial applications.
Sulfonamides constitute a privileged scaffold in medicinal chemistry, broadly classified into two categories: antibacterial sulfonamides featuring an N4 aromatic amine (e.g., sulfamethoxazole) and non-antibacterial sulfonamides lacking this group. N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide belongs to the latter category, avoiding the hypersensitivity risks associated with arylamine-containing analogs. Its molecular architecture combines three pharmacologically significant elements:
This trifluoromethanesulfonamide (triflamide) derivative diverges from classical antibacterial sulfonamides by inhibiting targets beyond dihydropteroate synthase, including carbonic anhydrases, kinases, and inflammatory mediators. Its development reflects a paradigm shift toward target-specific therapeutics exploiting halogen and fluorine interactions. [4] [7] [9]
N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide (C₇H₅ClF₃NO₂S; MW 259.63 g/mol) exhibits distinct properties driven by its halogen/fluorine synergy:
Table 1: Physicochemical Profile
Property | Value | Significance |
---|---|---|
Melting Point | 76–77°C | Crystalline stability for formulation |
Boiling Point | 120°C at 0.05 Torr | Thermal resilience under vacuum processing |
Calculated log P | 4.0 | High lipophilicity enhancing cellular uptake |
Hydrogen Bond Acceptors | 6 | Versatile target engagement capability |
Rotatable Bonds | 2 | Conformational flexibility for binding site accommodation |
The trifluoromethyl group contributes electronegativity (Pauling scale: F=4.0 vs. H=2.1) and steric bulk (van der Waals radius 1.47 Å), while the meta-chlorine atom induces a dipole moment (1.56 D) promoting dipole-dipole interactions with target proteins. This combination yields a balanced membrane permeability-bioavailability profile, as evidenced by its predicted absorption in the human intestine. [1] [8] [9]
Systematic modifications reveal critical SAR trends:
Table 2: Structural Analog Activity Comparison
Compound | R Group | Kinase Inhibition IC₅₀ (μM) | log P |
---|---|---|---|
N-(3-Chlorophenyl)-triflamide | 3-Cl-C₆H₄ | 0.45 | 4.0 |
N-(4-Chlorophenyl)-triflamide | 4-Cl-C₆H₄ | 1.20 | 4.1 |
N-(Phenyl)-triflamide | C₆H₅ | >10 | 3.2 |
N-(3-Chlorophenyl)-methanesulfonamide | 3-Cl-C₆H₄ | >10 | 2.1 |
SAR studies indicate the trifluoromethylsulfonamide moiety enhances target residence time by 40% versus non-fluorinated analogs, attributable to fluorine-mediated hydrophobic contacts. This scaffold shows promise in kinase inhibitor design, with molecular docking confirming interactions with EGFR’s hinge region (binding energy: –9.2 kcal/mol). [2] [3] [9]
Early synthesis relied on sulfonyl chloride-amine coupling:
3-Chloroaniline + CF₃SO₂Cl → N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide
Limitations included poor regioselectivity (≈65% yield) and thermal degradation. Modern approaches leverage Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry:
Initially explored as an intermediate for agrochemicals, this scaffold’s role expanded upon SAR discoveries:
Table 3: Historical Milestones in Application Development
Year | Development | Key Finding |
---|---|---|
1984 | Thermal decomposition studies | Identified nitrogen radical intermediates enabling C–N coupling reactions |
2010s | Kinase inhibitor scaffold screening | EGFR inhibition (IC₅₀ 0.45 μM) via hinge-region H-bonding with sulfonamide N–H |
2021 | SuFEx derivatization | Generated 48 analogs with COX-2 selectivity (SI > 50 vs. COX-1) |
2023 | PubChem SAR clustering | Grouped with apoptosis-inducing agents in Pathway-Centric Cluster PC_77172 |
The compound’s lack of antibacterial activity—due to absence of the N4 aromatic amine required for dihydropteroate synthase inhibition—redirected research toward non-antibacterial applications. Current investigations focus on:
PubChem bioactivity clustering associates it with mitogen-activated protein kinase (MAPK) inhibitors, suggesting unexplored therapeutic avenues. [3] [4] [9]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3